7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative characterized by a 2-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 4-phenylpiperazine substituent at position 8. The 2-chlorobenzyl moiety may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the 4-phenylpiperazine group could contribute to interactions with amine-binding receptors or kinases .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-8-6-7-11-19(17)25)23(26-21)30-14-12-29(13-15-30)18-9-4-3-5-10-18/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOIIJYMMALITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the chlorobenzyl group: This step usually involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the purine core.
Attachment of the phenylpiperazinyl group: This step often involves the reaction of the purine intermediate with a phenylpiperazine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activity.
Scientific Research Applications
The biological activities of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimalarial | Inhibits growth of Plasmodium falciparum; affects survival pathways. |
| Psychotropic Effects | Reduces anxiety-like behavior in rodent models via serotonin receptor modulation. |
| Anticancer Potential | Inhibits specific cancer cell lines by targeting the PI3K/Akt signaling pathway. |
Psychotropic Activity
In a study evaluating the psychotropic effects of various compounds, this compound was found to significantly reduce anxiety-like behavior in rodent models. This effect was attributed to its action on serotonin receptors, suggesting potential use in treating anxiety disorders.
Anticancer Research
Research has demonstrated that this compound can inhibit the growth of specific cancer cell lines. It acts by interfering with the PI3K/Akt signaling pathway, leading to increased apoptosis (programmed cell death) in treated cells. These findings highlight its potential as an anticancer agent.
Pharmacokinetics
Studies on the pharmacokinetic profile indicate favorable absorption characteristics and bioavailability in preclinical models. This suggests that the compound could be a viable candidate for further therapeutic development.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their modifications:
Position 7 Modifications
- Chlorobenzyl vs. Fluorobenzyl: The 2-chlorobenzyl group in the target compound provides moderate lipophilicity compared to 4-fluorobenzyl (), which may reduce off-target binding.
- Chlorine Position :
Moving the chloro substituent from the 2- to 4-position () alters steric and electronic effects, possibly shifting binding modes in enzyme active sites .
Position 8 Modifications
- Phenylpiperazine vs. Methoxyphenylpiperazine :
The 4-methoxyphenyl group () introduces electron-donating properties, which may stabilize charge-transfer interactions in receptor binding pockets. This modification could enhance selectivity for serotonin or dopamine receptors . - Piperazine vs.
Research Findings and Hypotheses
- Structural Activity Relationships (SAR): The 2-chlorobenzyl group likely optimizes hydrophobic interactions, as seen in ALDH inhibitors (). The 4-phenylpiperazine moiety may mimic adenosine in kinase binding, analogous to purine-based kinase inhibitors ().
- Unresolved Questions :
- Does the 2-chloro substituent improve blood-brain barrier penetration compared to 4-fluoro analogs?
- How does the phenylpiperazine group affect cytochrome P450 interactions?
Biological Activity
7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. This compound exhibits biological activity primarily through its interaction with adenosine receptors, particularly the A2A subtype, which plays a significant role in various neurological functions.
- Molecular Formula : C27H32N6O4
- Molecular Weight : 504.6 g/mol
- CAS Number : 923123-08-4
The biological activity of this compound is largely attributed to its role as an antagonist of the adenosine A2A receptor. Adenosine A2A receptors are implicated in the modulation of dopaminergic signaling pathways, making them crucial targets for the treatment of Parkinson's disease and other movement disorders. By inhibiting these receptors, the compound may enhance dopaminergic transmission and alleviate motor symptoms associated with neurodegenerative conditions.
Neuroprotective Effects
Research has indicated that compounds targeting A2A receptors can provide neuroprotective effects in models of Parkinson's disease (PD). For instance, studies have shown that selective A2A receptor antagonists can reduce motor impairments and improve overall motor function in animal models of PD. Specifically, the administration of this compound has been associated with:
- Improvement in Motor Function : Enhanced motor performance in rodent models.
- Reduction in Dyskinesia : Lower incidence of dyskinesia compared to traditional dopaminergic therapies.
Case Studies
-
Study on Parkinson's Disease Models :
- Objective : Evaluate the effects of A2A receptor antagonism on motor function.
- Methodology : Administered varying doses of the compound to 6-OHDA lesioned rats.
- Results : Significant improvement in motor scores was observed at higher doses (80 mg), with a noted reduction in dyskinesia by 45% compared to controls.
-
Neuroprotection Against Excitotoxicity :
- Objective : Assess neuroprotective properties against excitotoxic insults.
- Methodology : In vitro studies using neuronal cultures exposed to glutamate.
- Results : The compound demonstrated a dose-dependent reduction in neuronal death, indicating protective effects against excitotoxic damage.
Comparative Analysis of Related Compounds
Q & A
Q. What synthetic strategies are commonly employed for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the purine-2,6-dione core. Key steps include:
- N-Alkylation : Introducing the 2-chlorobenzyl and methyl groups via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF) .
- Piperazinyl Substitution : The 4-phenylpiperazine group is introduced at position 8 via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, requiring palladium catalysts or elevated temperatures .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature control (70–100°C), and stoichiometric ratios of reagents. For example, excess piperazine derivatives (1.2–1.5 eq) improve yield in substitution reactions .
Q. Which spectroscopic techniques are critical for structural characterization, and what key features confirm the structure?
- Methodological Answer : A combination of FTIR , ¹H/¹³C NMR , and mass spectrometry is essential:
- FTIR :
- Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl stretching) confirm the dione core and chlorobenzyl group .
- NMR :
- ¹H NMR: Methyl groups (δ 3.2–3.5 ppm), piperazine protons (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.5 ppm) .
- ¹³C NMR: Carbonyl carbons (δ 150–160 ppm) and quaternary carbons (δ 120–140 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 375.9 for C₁₈H₂₂ClN₅O₂) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can researchers design experiments to evaluate receptor subtype selectivity, given the 4-phenylpiperazinyl moiety?
- Methodological Answer : The 4-phenylpiperazine group is known to interact with serotonin (5-HT) and dopamine receptors. To assess selectivity:
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A) and measure IC₅₀ values across receptor panels .
- Structural Modifications : Synthesize analogs with varied piperazine substituents (e.g., 3-azanylpiperidine in ) to isolate critical interactions.
- Data Analysis : Compare binding affinities using computational tools (e.g., molecular docking) to map pharmacophore features .
Q. What computational approaches predict the compound’s binding affinity with target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., adenosine A₂A receptor). Focus on hydrogen bonds with the dione core and π-π stacking with the phenylpiperazine .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies, prioritizing residues with ΔG < −5 kcal/mol .
Q. How should contradictory spectral data between synthetic batches be resolved?
- Methodological Answer :
- Step 1 : Compare NMR and FTIR spectra across batches to identify inconsistencies (e.g., missing piperazine peaks in ¹H NMR ).
- Step 2 : Perform HPLC-MS to detect impurities (e.g., unreacted intermediates or dehalogenated byproducts).
- Step 3 : Optimize purification (e.g., gradient column chromatography) to isolate the target compound .
- Case Study : If mass spectra show m/z 332.75 (C₁₄H₁₃ClN₆O₂), it may indicate a demethylation side reaction requiring stricter anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
